molecular formula C8H7ClO B1596005 5-Chloro-2,3-dihydro-1-benzofuran CAS No. 76429-69-1

5-Chloro-2,3-dihydro-1-benzofuran

Cat. No.: B1596005
CAS No.: 76429-69-1
M. Wt: 154.59 g/mol
InChI Key: PEYYQHYMRUDUOH-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1-benzofuran is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro and hydroxyl groups have also displayed potent antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves adding 60.1mg of 2,3-dihydrobenzofuran, 79.8mg of N-chlorosuccinimide, 30.1mg of [TEMPO] [OTf], 2mL of chloroform, and stirring at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated to obtain 74.8 mg of 5-chloro-2,3-dihydrobenzofuran with a yield of 96% .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO . The molecular weight is 154.59 g/mol . The IUPAC name is this compound . The InChI is 1S/C8H7ClO/c9-7-1-2-8-6 (5-7)3-4-10-8/h1-2,5H,3-4H2 . The InChIKey is PEYYQHYMRUDUOH-UHFFFAOYSA-N . The Canonical SMILES is C1COC2=C1C=C (C=C2)Cl .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is a reaction between 2,3-dihydrobenzofuran and N-chlorosuccinimide . The reaction is stirred at 25 for 12 hours . After the reaction, the solvent was removed by rotary evaporation and column chromatography was separated .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 154.59 g/mol , a XLogP3 of 2.8 , a hydrogen bond donor count of 0 , a hydrogen bond acceptor count of 1 , a rotatable bond count of 0 , an exact mass of 154.0185425 g/mol , a monoisotopic mass of 154.0185425 g/mol , a topological polar surface area of 9.2 Ų , a heavy atom count of 10 , and a formal charge of 0 .

Scientific Research Applications

Synthesis and Compound Development

5-Chloro-2,3-dihydro-1-benzofuran and its derivatives are frequently synthesized for various scientific purposes. Notably, derivatives like 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran are synthesized as potent β-amyloid aggregation inhibitors, showcasing potential applications in neurodegenerative diseases such as Alzheimer's (Choi et al., 2003). The compound has also been used to develop new Benzofuran derivatives with antimicrobial properties, indicating its role in the synthesis of novel antimicrobial agents (Lunkad et al., 2015).

Medicinal Chemistry

This compound derivatives are actively studied in medicinal chemistry. They have been integrated into various molecular frameworks to assess their biological activities. For instance, derivatives like 5-(benzofuran-2-yl)-N-(3-chloro-4-(2-(p-tolyloxy) substituted quinolin-3-yl)-2-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide have been synthesized and shown to exhibit significant in vitro antimicrobial activity against pathogenic bacteria such as S. aureus and E. coli (Idrees et al., 2020).

Chemical Synthesis and Structural Studies

Chemical synthesis processes involving this compound have been developed and optimized. For example, the lipase-mediated kinetic resolution of methyl esters of this compound-2-carboxylic acid has been achieved with fair to moderate enantioselectivities, highlighting its role in stereochemical studies and the synthesis of enantiomerically pure compounds (Ferorelli et al., 2001). Additionally, the compound has been used in the development of polycyclic N‐Heterocyclic compounds, further expanding its application in complex chemical synthesis (Okuda et al., 2012).

Mechanism of Action

Target of Action

5-Chloro-2,3-dihydrobenzofuran, also known as 5-Chloro-2,3-dihydro-1-benzofuran, is a derivative of benzofuran . Benzofuran and its derivatives have been found to exhibit a wide range of biological and pharmacological applications .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial activity, particularly when the 4-position of the benzofuran nucleus contains halogens or hydroxyl groups . This suggests that the chlorine substitution in 5-Chloro-2,3-dihydrobenzofuran may contribute to its biological activity.

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 5-Chloro-2,3-dihydrobenzofuran may influence multiple biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It has been noted that one of the targets achieved with most of the more recent benzofuran compounds is improved bioavailability , suggesting that 5-Chloro-2,3-dihydrobenzofuran may also possess favorable ADME properties.

Result of Action

Given the broad range of biological activities associated with benzofuran derivatives , it is plausible that 5-Chloro-2,3-dihydrobenzofuran may exert a variety of effects at the molecular and cellular levels.

Future Directions

Benzofuran compounds, including 5-Chloro-2,3-dihydro-1-benzofuran, have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their numerous biological properties . Future research will likely focus on developing effective synthetic routes to construct 2,3-dihydrobenzofurans and 1,3-dihydroisobenzofurans and their applications . Additionally, the development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Biochemical Analysis

Biochemical Properties

Benzofuran derivatives, to which 5-Chloro-2,3-dihydrobenzofuran belongs, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Some benzofuran derivatives have been found to exhibit potent cytotoxicity at low concentrations against certain cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzofuran derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that benzofuran derivatives can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of benzofuran derivatives can vary with different dosages .

Metabolic Pathways

Benzofuran derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Benzofuran derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

Benzofuran derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

5-chloro-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYQHYMRUDUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343893
Record name 5-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76429-69-1
Record name 5-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-benzofurane (2 g, 13.11 mmol) in dry EtOH (20 ml) was hydrogenated over 10% Rh/C (251 mg) catalyst at room temperature under atmospheric pressure. When H2 absorption ceased the catalyst was filtered off and the filtrate was concentrated in vacuo to give 1.84 g (91%) of (33) as a colourless solid. 1H-NMR (80 MHz, CDCl3) δ 7.00 (d, 2H, J=8.53 Hz), 6.62 (d, 1H, J=8.53), 4.5 (t, 2H), 3.11 (t, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
251 mg
Type
catalyst
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Chloro-2,3-dihydrobenzofuran in medicinal chemistry?

A1: 5-Chloro-2,3-dihydrobenzofuran serves as a crucial building block in synthesizing various pharmaceutical compounds. For instance, it is a key intermediate in the synthesis of Prucalopride [], a drug used to treat chronic constipation. Furthermore, derivatives like 1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) have shown promising results as histamine H4 receptor antagonists with potential applications in treating inflammatory diseases like asthma [] and colitis [].

Q2: How does the structure of 5-Chloro-2,3-dihydrobenzofuran derivatives influence their activity as H4R antagonists?

A2: Studies comparing LINS01005 and LINS01007, both 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives, revealed that the presence of a chlorine atom at the 5th position of the benzofuran ring in LINS01007 significantly increased its potency as an H4R antagonist []. This highlights the importance of the chlorine substituent for enhanced binding affinity and biological activity.

Q3: Are there any established methods to synthesize 5-Chloro-2,3-dihydrobenzofuran with high purity?

A3: Yes, researchers have developed efficient synthetic routes for 5-Chloro-2,3-dihydrobenzofuran, particularly for its application in Prucalopride synthesis. One method involves a multistep process starting from 4-amino-2-hydroxybenzoic acid, involving esterification, acetylation, chlorination, bromination, bromoethylation, zinc-catalyzed cyclization, and hydrolysis to obtain the desired 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid intermediate []. This approach aims to improve the purity of the final product by minimizing the formation of brominated byproducts.

Q4: Have any studies investigated the elimination reactions involving 2,3-dihalogeno-2,3-dihydrobenzofurans?

A4: Yes, research has explored the kinetic and mechanistic aspects of base-induced elimination reactions in 2,3-dihalogeno-2,3-dihydrobenzofurans []. These studies investigated the influence of different base-solvent systems, substituent effects, and deuterium kinetic isotope effects on the preference for anti- or syn-elimination pathways, providing insights into the reactivity and reaction mechanisms of these compounds.

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